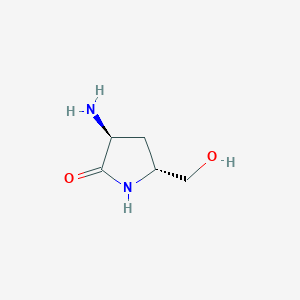
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then subjected to further reactions to introduce the pyrrolidine and carboxylate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the pyrrolidine and carboxylate groups.
Indole Derivatives: Similar in their aromatic nature and potential bioactivity but differ in their core structure
Uniqueness
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-2-18-15(17)12-9-16-8-11(12)10-3-4-13-14(7-10)20-6-5-19-13/h3-4,7,11-12,16H,2,5-6,8-9H2,1H3 |
Clave InChI |
USBDLLOOQQRPLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNCC1C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)













